Analytical ChemistryBiochemical Reagent ProcurementQuality Control
Standard phosphatase substrates often fail to provide a balanced combination of solubility, fluorescence properties, and reliable azo-dye coupling for routine histochemistry. Naphthol AS-TR phosphate disodium (CAS 4264-93-1) solves this as a water-soluble, high-purity (≥99% HPLC) reagent.
- **Dual detection:** Enables fluorometric quantification (Ex/Em 388/512 nm) AND chromogenic localization with diazonium salts.
- **Proven application:** Used in peer-reviewed TRAP staining for osteoclast identification (bone biology) and IHC with New Fuchsin.
- **Reliable supply:** Powder form, 50 mg/mL solubility, suitable for routine formalin-fixed sections.
Molecular FormulaC18H13ClNNa2O5P
Molecular Weight435.7 g/mol
Cat. No.B12387078
⚠ Attention: For research use only. Not for human or veterinary use.
Naphthol AS-TR phosphate disodium salt (CAS 4264-93-1) is a synthetic, water-soluble naphthol AS-derivative substrate employed for the histochemical detection and fluorometric quantitation of acid and alkaline phosphatase activities [1]. Upon enzymatic hydrolysis, the compound releases the fluorophore naphthol AS-TR, which exhibits distinct excitation/emission maxima at 388/512 nm, enabling quantitative fluorescence-based measurement of phosphatase activity [1]. As a member of the substituted naphthol AS-phosphate family, it is routinely used in azo-dye coupling techniques with diazonium salts such as Fast Red TR for the chromogenic localization of phosphatase enzymes in tissues and cells . The compound is supplied as a high-purity (≥99% by HPLC), powder-form reagent with defined water solubility of 50 mg/mL .
Why Naphthol AS-TR Phosphate Is Not Interchangeable
Substituted naphthol AS-phosphates are not functionally interchangeable due to profound differences in their performance as phosphatase substrates across diverse histochemical and analytical contexts. Foundational comparative studies by Burstone established that while substrates like naphthol AS-MX, AS-TR, and AS-CL phosphates are broadly suitable for many purposes, the choice of derivative critically impacts the precision of enzyme localization, with naphthol AS-BI phosphate being explicitly recommended for high-resolution work with carefully fixed tissues [1][2]. Furthermore, subsequent fluorometric analyses demonstrated that naphthol AS-BI phosphate was the superior substrate for alkaline phosphatase quantification [3]. Therefore, the selection of a specific naphthol AS-phosphate, such as Naphthol AS-TR phosphate disodium salt, is a non-trivial decision driven by the required balance of localization sharpness, compatibility with fixation and coupling reagents, and the intended detection modality (chromogenic vs. fluorogenic).
Localization precision
AS-TR is suitable for most purposes; AS-BI yields higher precision under specialized fixation, which may shift staining outcome.
Fixation & coupling
Compatibility with fixation methods and diazonium salts varies across naphthol AS-phosphate derivatives, altering detection sensitivity.
Detection modality
Fluorogenic performance differs significantly; AS-BI was reported superior for alkaline phosphatase fluorometry in one study.
[1] Burstone, M. S. Histochemical comparison of naphthol AS-phosphates for the demonstration of phosphatases. J. Natl. Cancer Inst. 20, 601-615 (1958). PMID: 13539611. View Source
[2] Burstone, M. S. Histochemical demonstration of acid phosphatases with naphthol AS-phosphates. J. Natl. Cancer Inst. 21, 523-539 (1958). PMID: 13576105. View Source
[3] Johnson, R. B. A new fluorometric method for the estimation or detection of total and fractionated alkaline phosphatase. Clin. Chem. 15, 108-123 (1969). Cited in: Analytical Letters 3, 9 (1970). View Source
Quantitative Evidence for Naphthol AS-TR Phosphate
HPLC-Verified Chemical Purity
The disodium salt of Naphthol AS-TR phosphate is commercially available with a defined high purity of ≥99% as determined by High-Performance Liquid Chromatography (HPLC) . This specification provides a quantitative baseline for lot-to-lot consistency in research assays, a parameter that may be specified as ≥98% for other members of the class, such as Naphthol AS phosphate disodium salt, or is not explicitly quantified in the same manner for all analog products .
Chemical PurityData to verify
≥99% (HPLC)
Reported purity specification may support assay consistency.
Supplier specification; Naphthol AS phosphate ≥98% (TLC).
Analytical ChemistryBiochemical Reagent ProcurementQuality Control
Evidence Dimension
Chemical Purity (Assay)
Target Compound Data
≥99% (HPLC)
Comparator Or Baseline
Naphthol AS phosphate disodium salt: ≥98% (TLC)
Quantified Difference
≥1% higher purity; different analytical method (HPLC vs TLC)
Conditions
Vendor technical specification
Why This Matters
A defined high purity by a robust method like HPLC is essential for minimizing variability in sensitive enzymatic assays and ensuring reproducibility across experimental batches.
Analytical ChemistryBiochemical Reagent ProcurementQuality Control
Histochemical Localization Performance
In the seminal comparative work by Burstone, Naphthol AS-TR phosphate was categorized alongside Naphthol AS-MX and AS-CL phosphates as being suitable for 'most purposes' in phosphatase histochemistry. This contrasts with Naphthol AS-BI phosphate, which was specifically recommended for achieving the 'most precise localization' with carefully fixed tissues like frozen-dried specimens [1][2]. This indicates that AS-TR provides a balanced performance profile, offering robust staining for routine applications without the stringent fixation requirements associated with AS-BI.
Naphthol AS-BI phosphate: 'most precise localization' with 'carefully fixed tissue'
Quantified Difference
Qualitative performance tier difference; AS-BI yields higher precision but demands more careful fixation.
Conditions
Histochemical studies in tissue sections and blood films.
Why This Matters
This informs a practical procurement decision: select Naphthol AS-TR phosphate for standard, robust histochemical staining, and Naphthol AS-BI phosphate when subcellular localization precision is paramount and fixation can be strictly controlled.
[1] Burstone, M. S. Histochemical comparison of naphthol AS-phosphates for the demonstration of phosphatases. J. Natl. Cancer Inst. 20, 601-615 (1958). PMID: 13539611. View Source
[2] Burstone, M. S. Histochemical demonstration of acid phosphatases with naphthol AS-phosphates. J. Natl. Cancer Inst. 21, 523-539 (1958). PMID: 13576105. View Source
Defined Fluorogenic Properties
Naphthol AS-TR phosphate disodium salt functions as a fluorogenic substrate, and the product of its enzymatic hydrolysis, naphthol AS-TR, has well-characterized fluorescence spectra with excitation/emission maxima at 388/512 nm [1]. This quantitative fluorescence is a direct marker of phosphatase activity. While other naphthol AS-phosphates are also fluorogenic, the specific spectral properties of the AS-TR derivative define its compatibility with particular fluorescence detection systems. In contrast, a dedicated fluorometric study concluded that naphthol AS-BI phosphate was the superior substrate for alkaline phosphatase analysis, underscoring that the optimal choice for a fluorometric assay is not uniform across the compound class [2].
Fluorescence PropertiesCross-study comparable
Ex/Em 388/512 nm
Defined spectral signature enables instrument setup.
AS-BI reported superior in ALP fluorometry study.
FluorometryEnzyme AssayPhosphatase Quantitation
Evidence Dimension
Fluorescence Properties (Ex/Em Maxima)
Target Compound Data
Ex/Em = 388/512 nm
Comparator Or Baseline
Naphthol AS-BI phosphate: identified as the 'best substrate' for alkaline phosphatase fluorometric analysis
Quantified Difference
AS-TR's distinct spectral maxima vs. AS-BI's superior overall analytical performance in a specific fluorometric study context.
Conditions
Fluorometric assay for alkaline phosphatase activity.
Why This Matters
The defined 388/512 nm spectral signature allows for precise instrument setup and ensures that the chosen substrate is compatible with the user's fluorescence detection hardware and filter sets.
[2] Johnson, R. B. A new fluorometric method for the estimation or detection of total and fractionated alkaline phosphatase. Clin. Chem. 15, 108-123 (1969). Cited in: Analytical Letters 3, 9 (1970). View Source
Validated TRAP Staining Protocol
Naphthol AS-TR phosphate is explicitly employed as a substrate in validated protocols for Tartrate-Resistant Acid Phosphatase (TRAP) staining, a critical assay for identifying and quantifying osteoclasts in bone research . In a published methodology, sections were stained using 50 mM sodium tartrate in combination with naphthol AS-TR phosphate. While Naphthol AS-MX phosphate is also a common substrate for TRAP staining [1], the direct use of AS-TR in established and peer-reviewed protocols provides a validated experimental path, reducing the need for extensive in-house optimization and ensuring comparability with published data.
TRAP Staining ProtocolCross-study comparable
2.5 mM, 50 mM tartrate
Documented use in osteoclast research facilitates assay setup.
AS-MX also commonly used as TRAP substrate.
Bone BiologyOsteoclastTRAP AssayHistochemistry
Evidence Dimension
Application in Validated TRAP Staining Protocol
Target Compound Data
Used in TRAP staining protocol (2.5 mM and 50 mM sodium tartrate conditions)
Comparator Or Baseline
Naphthol AS-MX phosphate: also a common substrate for TRAP staining
Quantified Difference
Both substrates are valid for TRAP staining; AS-TR's use is documented in specific published protocols.
Conditions
Osteoclast TRAP histochemistry.
Why This Matters
Selecting a substrate with documented use in specific, validated assays (like TRAP staining) saves significant time and resources in protocol development and enhances the reproducibility and acceptance of research findings.
The disodium salt form of Naphthol AS-TR phosphate has a defined water solubility of 50 mg/mL, yielding a clear, colorless to faintly yellow solution . This quantifiable solubility specification is a critical practical parameter for laboratory workflows, ensuring that consistent stock solutions can be prepared. While solubility data for other disodium salts like Naphthol AS-BI phosphate exists, it may not always be explicitly quantified in the same units or may indicate a different solubility profile, underscoring the need to verify this property for the specific analog .
50 mg/mL in water, clear, colorless to faintly yellow
Comparator Or Baseline
Naphthol AS-BI phosphate disodium salt: solubility data available but may be reported differently.
Quantified Difference
Explicit 50 mg/mL solubility for AS-TR disodium salt.
Conditions
Vendor technical specification.
Why This Matters
Explicit solubility data allows for predictable and reproducible preparation of substrate stock solutions, a fundamental step for assay consistency and reducing inter-experimental variability.
Reagent PreparationAssay DevelopmentSolubility
Naphthol AS-TR Phosphate Application Scenarios
Routine Histochemical Phosphatase Localization
This substrate is optimally deployed in histochemistry laboratories performing routine, high-throughput staining for acid or alkaline phosphatase in standard formalin-fixed frozen sections or blood films. Its classification as being suitable for 'most purposes' makes it a reliable, general-purpose choice where ultra-high subcellular resolution (as potentially offered by naphthol AS-BI phosphate with specialized fixation) is not the primary objective [1][2]. The defined high purity and solubility facilitate consistent reagent preparation for daily use .
Quantitative Fluorometric Phosphatase Assays
Labs developing or running quantitative fluorometric assays for acid or alkaline phosphatase should consider this substrate due to its well-defined fluorescence properties (Ex/Em 388/512 nm) [1]. This allows for direct, quantitative correlation of fluorescence intensity with enzyme activity. While other analogs like naphthol AS-BI phosphate have been deemed superior in some fluorometric studies, the specific spectral signature of AS-TR may be the required or preferred choice for certain instruments or multiplexed experimental setups [2].
Osteoclast Research with TRAP Staining
For bone biology and osteoporosis research involving the identification and quantification of osteoclasts, this substrate is a proven component in peer-reviewed TRAP staining protocols [1]. Its documented use at defined concentrations (e.g., 2.5 mM or in conjunction with 50 mM sodium tartrate) provides researchers with a ready-to-validate methodology, reducing the experimental burden of protocol development and increasing confidence in result reproducibility and comparability with the published literature [2].
Alkaline Phosphatase Detection in IHC and ISH
This compound is utilized as a chromogenic substrate for alkaline phosphatase-conjugated antibodies or probes in IHC and ISH workflows. The protocol using Naphthol AS-TR phosphate with New Fuchsin (a widely used azo-dye method) is a standard alternative to BCIP/NBT, producing an intense red precipitate that is insoluble in alcohols and compatible with a range of counterstains [1]. This provides excellent contrast for microscopic observation and is a key differentiator in selecting detection chemistry for multiplexed or high-contrast imaging applications [2].
Application
Selection Property
Validation Focus
Routine histochemical staining
General-purpose localization
Fixation & coupling compatibility
Fluorometric enzyme assays
Defined fluorescence signature
Instrument spectral alignment
Osteoclast TRAP staining
Validated protocol suitability
Tartrate concentration & staining conditions
IHC/ISH chromogenic detection
Chromogenic compatibility
Counterstain & precipitate compatibility
[1] Burstone, M. S. Histochemical comparison of naphthol AS-phosphates for the demonstration of phosphatases. J. Natl. Cancer Inst. 20, 601-615 (1958). PMID: 13539611. View Source
[2] Burstone, M. S. Histochemical demonstration of acid phosphatases with naphthol AS-phosphates. J. Natl. Cancer Inst. 21, 523-539 (1958). PMID: 13576105. View Source
[4] Johnson, R. B. A new fluorometric method for the estimation or detection of total and fractionated alkaline phosphatase. Clin. Chem. 15, 108-123 (1969). Cited in: Analytical Letters 3, 9 (1970). View Source
[5] Rodig, S. J. Detecting Alkaline Phosphatase–Labeled Cells. Cold Spring Harb Protoc 2019, pdb.prot099721 (2019). View Source
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